Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including this compound, often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to optimize reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties are likely related to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
- Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness
Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl group enhances its antioxidant activity, while the carboxylate ester group makes it a versatile intermediate for further chemical modifications .
Biological Activity
Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a benzo[b]thiophene core with a hydroxyl group at the 7-position and an ethyl ester at the 2-position. Its molecular formula is C11H10O3S with a molecular weight of approximately 222.26 g/mol. The presence of hydroxyl and carboxylate groups enhances its reactivity and binding affinity to various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial properties.
- Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways that lead to various biological responses.
- Oxidative Stress Reduction : The hydroxyl group may play a crucial role in scavenging free radicals, thus exhibiting antioxidant activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it can inhibit bacterial growth effectively, making it a potential candidate for developing new antimicrobial agents.
Anticancer Properties
In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The compound's mechanism involves inducing apoptosis in cancer cells, which is critical for its potential as an anticancer therapeutic agent. The IC50 values for these cell lines indicate promising efficacy in inhibiting cell proliferation .
Study 1: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxicity of this compound on MCF-7 and NCI-H460 cells. After treatment with varying concentrations of the compound for 24 hours, cell viability was assessed using an MTT assay. Results showed a dose-dependent decrease in cell viability, with IC50 values of approximately 20 µM for MCF-7 cells and 15 µM for NCI-H460 cells, indicating significant anticancer potential .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against common pathogens. The compound was tested against Staphylococcus aureus and Escherichia coli using the agar diffusion method. Results revealed zones of inhibition ranging from 15 to 25 mm, suggesting strong antimicrobial efficacy compared to standard antibiotics.
Data Summary Table
Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 8 µg/mL | Enzyme inhibition |
Antimicrobial | Escherichia coli | MIC = 10 µg/mL | Cell membrane disruption |
Anticancer (MCF-7) | Breast Cancer | IC50 = 20 µM | Induction of apoptosis |
Anticancer (NCI-H460) | Lung Cancer | IC50 = 15 µM | Cell cycle arrest |
Properties
Molecular Formula |
C11H10O3S |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
ethyl 7-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H10O3S/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6,12H,2H2,1H3 |
InChI Key |
ARRIQTRBJHXQPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C(=CC=C2)O |
Origin of Product |
United States |
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